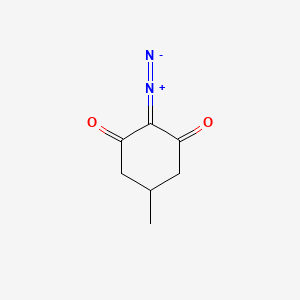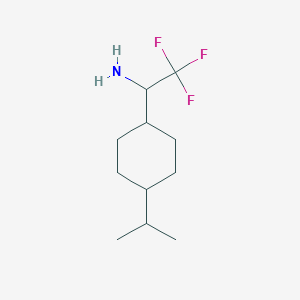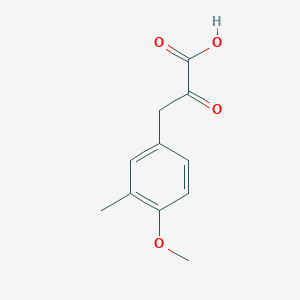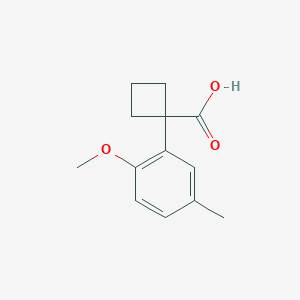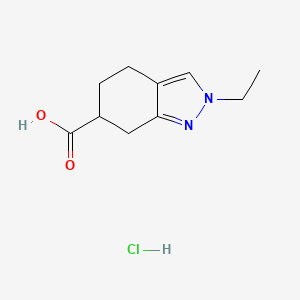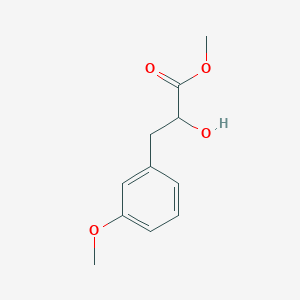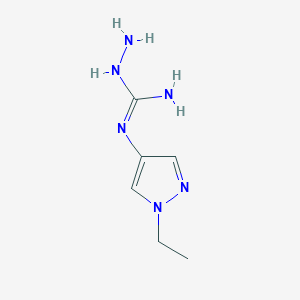![molecular formula C10H10ClF6N B13565817 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, where reagents like halogens or nitrating agents are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Comparison: Compared to these similar compounds, 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to its ethanamine moiety, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C10H10ClF6N |
|---|---|
Poids moléculaire |
293.63 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H9F6N.ClH/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16;/h3-5H,1-2,17H2;1H |
Clé InChI |
IHJYJCHMLCHIFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


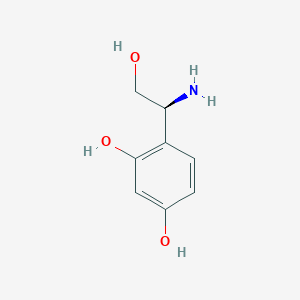
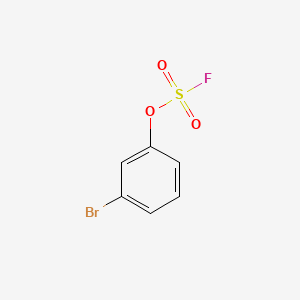
![2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
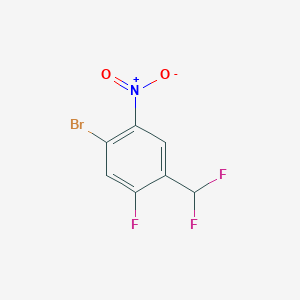
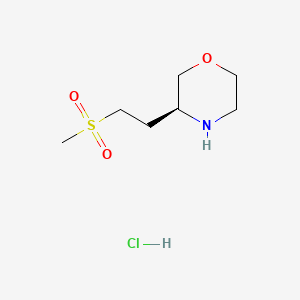
![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)

